

Sulfo-Cy3.5 Maleimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo-Cy3.5 maleimide*

Cat. No.: *B15135386*

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This technical guide provides an in-depth overview of **Sulfo-Cy3.5 maleimide**, a fluorescent dye increasingly utilized in biological and drug development research. Tailored for researchers, scientists, and professionals in drug development, this document details the spectral properties, experimental protocols, and a representative experimental workflow for the application of **Sulfo-Cy3.5 maleimide** in protein labeling and analysis.

Core Spectral and Physicochemical Properties

Sulfo-Cy3.5 maleimide is a water-soluble cyanine dye engineered for the specific labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins. Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

The spectral characteristics of **Sulfo-Cy3.5 maleimide** make it a versatile tool in fluorescence-based applications. Below is a summary of its key quantitative properties.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581 - 591 nm	[1][2]
Emission Maximum (λ_{em})	~596 - 604 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$ (estimated) ¹	
Fluorescence Quantum Yield (Φ)	~0.1 (estimated) ¹	
Recommended Excitation Laser	561 nm or ~580-590 nm	
Recommended Emission Filter	Long-pass >600 nm or band-pass 600-650 nm	

¹Note: The molar extinction coefficient and quantum yield are estimated based on the values for the closely related Sulfo-Cy3 maleimide, as specific data for the **Sulfo-Cy3.5 maleimide** variant is not readily available in the reviewed literature.[3][4]

Experimental Protocol: Labeling of Proteins with Sulfo-Cy3.5 Maleimide

This protocol outlines a general procedure for the covalent labeling of proteins with **Sulfo-Cy3.5 maleimide**. The protocol is based on established methods for maleimide-based conjugation to cysteine residues.[5][6]

Materials:

- Protein of interest with at least one accessible cysteine residue
- Sulfo-Cy3.5 maleimide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5, degassed

- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching Reagent: 2-Mercaptoethanol or L-cysteine
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration

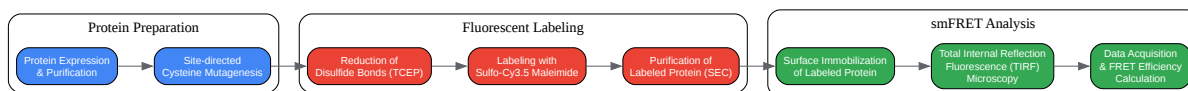
Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, typically by a desalting column. TCEP does not need to be removed.
- Dye Preparation:
 - Prepare a stock solution of **Sulfo-Cy3.5 maleimide** at 1-10 mg/mL in anhydrous DMF or DMSO. This should be done immediately before use.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **Sulfo-Cy3.5 maleimide** stock solution to the protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Quenching the Reaction:
 - To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-100 mM. This will react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography, dialysis, or another suitable purification method.
 - Monitor the purification process by measuring the absorbance at 280 nm (for protein) and ~581 nm (for Sulfo-Cy3.5). The first colored fraction to elute from a size-exclusion column will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$
Where:
 - A_{max} is the absorbance of the dye at its maximum absorbance wavelength.
 - A_{280} is the absorbance of the protein at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm ($A_{280_dye} / A_{max_dye}$).

Experimental Workflow: Single-Molecule FRET Analysis of Protein Conformation

The following diagram illustrates a typical experimental workflow for studying protein conformational changes using single-molecule Förster Resonance Energy Transfer (smFRET) with **Sulfo-Cy3.5 maleimide** as the acceptor fluorophore. This workflow is based on a study characterizing the Cy3.5-Cy5.5 dye pair for FRET studies of nucleosomes, where a protein component (histone H2A) was labeled with Cy3.5 maleimide.



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Experimental workflow for smFRET analysis.

This workflow begins with the preparation of the target protein, which may involve site-directed mutagenesis to introduce cysteine residues at specific locations for labeling. The protein is then subjected to a reduction and labeling procedure with **Sulfo-Cy3.5 maleimide**. Following purification, the labeled protein is immobilized on a surface for analysis by TIRF microscopy, a common technique in single-molecule studies. Finally, the fluorescence data is acquired and analyzed to determine FRET efficiencies, providing insights into protein conformational dynamics.

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